![molecular formula C22H23N3O4 B3013629 N-(2,5-dimethoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide CAS No. 1251559-43-9](/img/structure/B3013629.png)

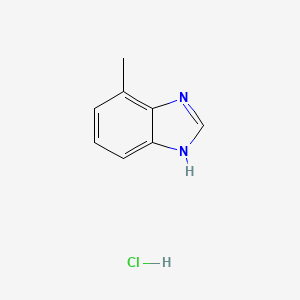

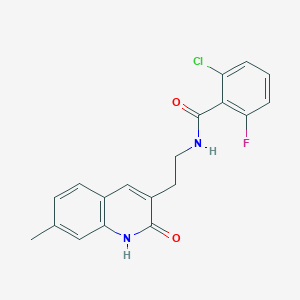

N-(2,5-dimethoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

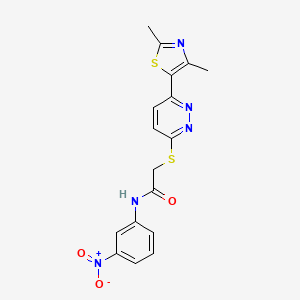

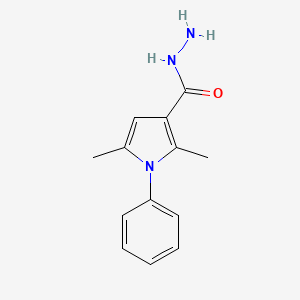

The synthesis of related compounds, such as dibenzo[b,h][1,6]naphthyridines, has been achieved through a one-pot reaction involving 2-acetylaminobenzaldehyde and methyl ketones under basic conditions. This process involves four sequential condensation reactions . Although the exact synthesis of N-(2,5-dimethoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide is not described, the methods used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds, such as the one described in the first paper, involves hydrogen bonding that generates a chain motif, which is further linked into a layer motif via additional N—H⋯O interactions . This suggests that the compound of interest may also exhibit complex hydrogen bonding patterns, which could influence its physical properties and reactivity.

Chemical Reactions Analysis

The compound of interest is likely to participate in chemical reactions typical of acetamides and naphthyridines. For instance, the presence of acetamide groups can lead to hydrogen bond formation, as seen in the co-crystallization of an acetamide with naphthalene-2,3-diol . The naphthyridine moiety, as part of the compound's structure, may also engage in interactions with other molecules, such as intercalation into double-stranded DNA, which was observed for 6-methyl-1,6-dibenzonaphthyridinium triflates .

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(2,5-dimethoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide are not directly reported in the provided papers, we can infer that the compound may exhibit fluorescence based on the behavior of structurally related dibenzo[b,h][1,6]naphthyridines . Additionally, the presence of dimethoxyphenyl and acetamide groups could influence the compound's solubility, melting point, and potential for forming crystals with specific stoichiometries .

Wissenschaftliche Forschungsanwendungen

Antineoplastic Agent Development

Research by Chang et al. (1999) delved into the synthesis of compounds including derivatives similar to N-(2,5-dimethoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide. These compounds exhibited notable inhibitory activities in cytotoxic test systems, suggesting potential as antineoplastic agents (Chang et al., 1999).

Synthesis and Biological Activity

Nandini et al. (2014) explored the synthesis of naphthyridine derivatives, which could include compounds like N-(2,5-dimethoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide. They noted the potential for room temperature synthesis under aerobic conditions, hinting at the chemical's practical applications in pharmaceutical contexts (Nandini et al., 2014).

Topoisomerase-I Targeting and Cytotoxicity

Singh et al. (2003) examined compounds related to N-(2,5-dimethoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide for their topoisomerase-I targeting activity and cytotoxicity. They found that certain analogues exhibited greater activity than camptothecin, a known anticancer drug, suggesting significant therapeutic potential (Singh et al., 2003).

Dual Inhibition of Tyrosine Kinases

Thompson et al. (2005) studied similar compounds for their inhibitory effects on fibroblast growth factor receptor-1 and vascular endothelial growth factor receptor-2 tyrosine kinases. This research indicates the compound's potential in cancer treatment, particularly in targeting specific growth factors (Thompson et al., 2005).

Fluorescence Properties and DNA Detection

Okuma et al. (2017) synthesized 1,4-Dihydrodibenzo[b,h][1,6]naphthyridines, related to the compound , demonstrating enhanced fluorescence in the presence of double-stranded DNA. This property could be useful in biochemical assays and molecular biology research (Okuma et al., 2017).

Coordination Chemistry and Catalysis

Sinha et al. (2009) focused on the coordination of naphthyridine-functionalized N-heterocyclic carbene to various metals, including palladium and ruthenium. This research highlights the potential application of similar compounds in catalysis and material science (Sinha et al., 2009).

Eigenschaften

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-(10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4/c1-28-14-7-8-20(29-2)19(11-14)24-21(26)13-25-10-9-18-16(12-25)22(27)15-5-3-4-6-17(15)23-18/h3-8,11H,9-10,12-13H2,1-2H3,(H,23,27)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFCXGLYJGGKTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CN2CCC3=C(C2)C(=O)C4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)triazol-4-amine](/img/structure/B3013549.png)

![3-[(Prop-2-yn-1-yl)({[2-(pyridin-2-yl)-1,3-thiazol-4-yl]methyl})amino]-1lambda6-thiolane-1,1-dione](/img/structure/B3013554.png)

![1-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B3013556.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B3013565.png)